4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide
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Overview
Description
4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a piperidine ring, an indole moiety, and a benzyl group, making it a complex and interesting molecule for various scientific studies.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activity . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole compound . The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with a carboxylic acid derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine), nitro compounds.
Major Products Formed
Oxidation Products: Oxindole derivatives.
Reduction Products: Dihydroindole derivatives.
Substitution Products: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole moiety and carboxamide group but lacks the piperidine ring and benzyl group.
4-benzylpiperidine: Contains the piperidine ring and benzyl group but lacks the indole moiety.
N-(1H-indol-3-yl)carboxamide: Contains the indole moiety and carboxamide group but lacks the piperidine ring and benzyl group.
Uniqueness
4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide is unique due to its combination of the indole moiety, piperidine ring, and benzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific studies .
Biological Activity
4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and an indole moiety, which is critical for its biological activity. Its unique structure allows it to interact with various biological targets, particularly in cancer therapy.
This compound primarily exerts its effects through the following mechanisms:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer properties.
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic proteins (e.g., Bax).
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound. For example:
- Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MDA-MB-231) showed that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .
- Microtubule Destabilization : Compounds similar to this compound have demonstrated effective inhibition of microtubule assembly, indicating their role as microtubule-destabilizing agents .
Other Biological Activities
Beyond its anticancer effects, this compound exhibits potential antiviral and antimicrobial properties, making it a candidate for further exploration in various therapeutic areas .
Case Studies
- Apoptosis Induction in Cancer Cells : A study revealed that treatment with this compound led to significant morphological changes in treated cells, enhancing caspase activity and confirming its role as an apoptosis inducer .
- Cell Cycle Analysis : Flow cytometry analysis indicated that the compound caused G2/M phase arrest in cancer cells, further supporting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(23-20-15-22-19-9-5-4-8-18(19)20)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17,22H,10-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDKHTLJCZHUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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